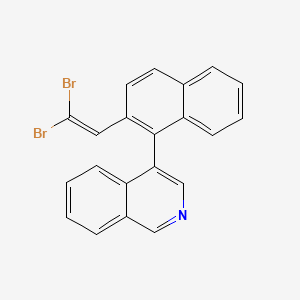
4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2,2-Dibromvinyl)naphthalen-1-yl)isoquinolin ist eine chemische Verbindung mit der Summenformel C21H13Br2N und einem Molekulargewicht von 439,14 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein einer Dibromvinylgruppe aus, die an einen Naphthalenylring gebunden ist, der wiederum mit einem Isoquinolinrest verbunden ist. Bei Raumtemperatur handelt es sich um einen gelben Feststoff .
Herstellungsmethoden
Die Synthese von 4-(2-(2,2-Dibromvinyl)naphthalen-1-yl)isoquinolin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Syntheseroute beinhaltet die Bromierung eines Naphthalinderivats, gefolgt von einer Kupplungsreaktion mit einem Isoquinolinderivat. Die Reaktionsbedingungen erfordern oft die Verwendung starker Basen und Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO), um den Kupplungsprozess zu erleichtern . Industrielle Produktionsverfahren können ähnliche Schritte beinhalten, sind aber für die großtechnische Synthese optimiert, um höhere Ausbeuten und Reinheit zu gewährleisten.
Vorbereitungsmethoden
The synthesis of 4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination of a naphthalene derivative followed by a coupling reaction with an isoquinoline derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-(2-(2,2-Dibromvinyl)naphthalen-1-yl)isoquinolin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Chinone führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Entfernung von Bromatomen führt.
Wissenschaftliche Forschungsanwendungen
4-(2-(2,2-Dibromvinyl)naphthalen-1-yl)isoquinolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 4-(2-(2,2-Dibromvinyl)naphthalen-1-yl)isoquinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Dibromvinylgruppe ist dafür bekannt, an elektrophilen Additionsreaktionen teilzunehmen, während der Isoquinolinrest mit verschiedenen Enzymen und Rezeptoren interagieren kann. Diese Wechselwirkungen können biologische Pfade modulieren, was zu den beobachteten Effekten der Verbindung führt .
Wirkmechanismus
The mechanism of action of 4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline involves its interaction with specific molecular targets. The dibromovinyl group is known to participate in electrophilic addition reactions, while the isoquinoline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 4-(2-(2,2-Dibromvinyl)naphthalen-1-yl)isoquinolin ähneln, gehören:
4-(2-(2,2-Dichlorvinyl)naphthalen-1-yl)isoquinolin: Diese Verbindung enthält Chloratome anstelle von Bromatomen, was ihre Reaktivität und biologische Aktivität beeinflussen kann.
4-(2-(2,2-Difluorvinyl)naphthalen-1-yl)isoquinolin:
4-(2-(2,2-Diiodvinyl)naphthalen-1-yl)isoquinolin: Iodatome können die Reaktivität der Verbindung und ihre Wechselwirkungen mit biologischen Zielstrukturen deutlich verändern.
Eigenschaften
Molekularformel |
C21H13Br2N |
|---|---|
Molekulargewicht |
439.1 g/mol |
IUPAC-Name |
4-[2-(2,2-dibromoethenyl)naphthalen-1-yl]isoquinoline |
InChI |
InChI=1S/C21H13Br2N/c22-20(23)11-15-10-9-14-5-1-4-8-18(14)21(15)19-13-24-12-16-6-2-3-7-17(16)19/h1-13H |
InChI-Schlüssel |
LVNBOTGCTCUITA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CN=CC4=CC=CC=C43)C=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















